Bis(diisopropyl-D-tartrate glycolato)diboron
Overview
Description
Bis(diisopropyl-D-tartrate glycolato)diboron, also known as BDTG, is an organoboron compound consisting of two diisopropyl tartrate ligands and two boron atoms. Its synthesis and applications have been extensively studied in recent years, due to its potential use in a wide range of scientific research.
Scientific Research Applications
Borylation Reactions
Borylation of Arenes : Diboron compounds, including those similar to Bis(diisopropyl-D-tartrate glycolato)diboron, have been utilized in iridium-catalyzed C–H borylations of arenes. This process allows for the functionalization of aromatic compounds, enabling the synthesis of boronate esters, which are valuable intermediates in organic synthesis and material science. The use of diolate-substituted diboron compounds, such as bis(hexylene glycolato)diboron, demonstrates the versatility and efficiency of these reagents in arene borylation under catalytic conditions (Liskey & Hartwig, 2013).
Chemistry of Diboron Compounds
Activation and Reactivity : A detailed study reports on the structures and reactivity of diboron(4) compounds, including bis(pinacolato)diboron and bis(neopentyl glycolato)diboron, among others. The research highlights how these compounds interact with N-heterocyclic carbenes (NHCs), leading to Lewis-acid/Lewis-base adducts or NHC ring-expansion products. This indicates the potential for this compound to engage in similar chemical interactions, showcasing its relevance in the synthesis of novel organic frameworks and the exploration of B-B bond activation without metal species (Eck et al., 2017).
Phase-Transfer Catalysis : The use of bifunctional catalysts with bis(diisopropylamino) structures for phase-transfer catalysis has been reported. These catalysts facilitate the transfer of charged intermediates between phases, which could be analogous to the properties this compound might exhibit in organocatalytic contexts or in facilitating borylation reactions in a phase-transfer catalysis scenario (Belding, Stoyanov, & Dudding, 2016).
properties
IUPAC Name |
dipropan-2-yl (4S,5S)-2-[(4S,5S)-4,5-bis(propan-2-yloxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32B2O12/c1-9(2)27-17(23)13-14(18(24)28-10(3)4)32-21(31-13)22-33-15(19(25)29-11(5)6)16(34-22)20(26)30-12(7)8/h9-16H,1-8H3/t13-,14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJZTBFVNVAPH-VGWMRTNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)OC(C)C)C(=O)OC(C)C)B2OC(C(O2)C(=O)OC(C)C)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]([C@H](O1)C(=O)OC(C)C)C(=O)OC(C)C)B2O[C@@H]([C@H](O2)C(=O)OC(C)C)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32B2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584138 | |
Record name | Tetrapropan-2-yl (4S,4'S,5S,5'S)-[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
480438-21-9 | |
Record name | rel-4,4′,5,5′-Tetrakis(1-methylethyl) (4R,4′R,5R,5′R)-[2,2′-bi-1,3,2-dioxaborolane]-4,4′,5,5′-tetracarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480438-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrapropan-2-yl (4S,4'S,5S,5'S)-[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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